molecular formula C11H11NO3S B1622362 2-(1,3-Benzoxazol-2-ylthio)butanoic acid CAS No. 339551-18-7

2-(1,3-Benzoxazol-2-ylthio)butanoic acid

Cat. No.: B1622362
CAS No.: 339551-18-7
M. Wt: 237.28 g/mol
InChI Key: TYFJBPZESNTBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylthio)butanoic acid (CAS 339551-18-7) is an organic compound with the molecular formula C 11 H 11 NO 3 S and a molecular weight of 237.27 g/mol . It features a benzoxazole heterocycle, a structure of significant interest in medicinal chemistry due to its diverse biological activities. Compounds containing the benzoxazole scaffold are frequently investigated for their potential as core structures in developing new pharmacologically active agents. Researchers utilize this specific molecule as a key synthetic intermediate or building block for constructing more complex chemical entities. Its structure, characterized by the combination of the benzoxazole ring system and a thioether-linked butanoic acid chain, makes it a valuable precursor in organic synthesis and materials science research. The calculated physicochemical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 398.1±44.0°C at 760 mmHg . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-9(10(13)14)16-11-12-7-5-3-4-6-8(7)15-11/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJBPZESNTBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386797
Record name 2-(1,3-benzoxazol-2-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339551-18-7
Record name 2-(1,3-benzoxazol-2-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 1,3 Benzoxazol 2 Ylthio Butanoic Acid and Its Derivatives

General Synthetic Routes to Benzoxazole (B165842) Scaffolds

The benzoxazole ring system is a cornerstone of many pharmacologically active compounds. researchgate.net Its synthesis has been extensively studied, with the most prevalent methods starting from 2-aminophenol (B121084) as a key precursor. rsc.orgnih.gov These methods primarily involve condensation followed by a cyclization event.

Condensation Reactions Involving 2-Aminophenols and Carbonyl Compounds

A traditional and widely adopted approach for constructing the benzoxazole core is the condensation reaction between 2-aminophenols and various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. rsc.orgmdpi.com The general mechanism commences with the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon, forming a Schiff base or amide intermediate, which then undergoes intramolecular cyclization. rsc.org

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, reactions can be facilitated by Brønsted or Lewis acids, which activate the carbonyl group towards nucleophilic attack. acs.org Recent advancements have focused on greener and more efficient catalysts. One such example is the use of a Brønsted acidic ionic liquid gel, which can catalyze the reaction between 2-aminophenol and benzaldehyde (B42025) under solvent-free conditions at 130 °C, affording excellent yields and allowing for catalyst recycling. acs.org Another green approach employs a magnetic nanoparticle-supported ionic liquid under ultrasound irradiation, which significantly shortens reaction times to 30 minutes. nih.govresearchgate.net

ReactantsCatalyst/ConditionsYieldReference
2-Aminophenol, BenzaldehydeBrønsted acidic ionic liquid gel, 130°C, solvent-freeExcellent acs.org
2-Aminophenol, BenzaldehydeLAIL@MNP, Ultrasound, 70°CUp to 90% nih.gov
2-Aminophenol, Aromatic AldehydesTiO₂–ZrO₂, Acetonitrile (B52724), 60°C83–93% rsc.org
2-Aminophenol, Aromatic AldehydesRHCAC, Xylene, O₂Good nih.gov
2-Aminophenol, Tertiary AmidesTf₂O, 2-FluoropyridineModerate to Excellent nih.gov

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

The scope of the carbonyl component is broad, including not just aldehydes but also tertiary amides, which can be activated by triflic anhydride (B1165640) (Tf₂O) to react with 2-aminophenols. nih.gov This method involves a cascade of nucleophilic addition, intramolecular cyclization, and elimination to furnish the 2-substituted benzoxazole. nih.gov

Cyclization Reactions in Benzoxazole Formation

Cyclization is the critical ring-forming step that follows the initial condensation. This intramolecular process typically involves the phenolic hydroxyl group attacking the intermediate imine or a related species, leading to the expulsion of a water molecule and the formation of the stable aromatic oxazole (B20620) ring. rsc.org

Numerous synthetic strategies focus on optimizing this cyclization step. Copper-catalyzed methods have proven particularly effective. For example, a combination of a Brønsted acid and copper iodide (CuI) can catalyze the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.orgacs.org This method is tolerant of a range of substituents on the 2-aminophenol ring. organic-chemistry.orgacs.org Another copper-catalyzed approach involves the cyclization of ortho-haloanilides, which proceeds through an oxidative insertion/reductive elimination pathway. organic-chemistry.org Furthermore, oxidative cyclization of phenolic Schiff bases, formed from 2-aminophenols and aldehydes, is a common and powerful route to benzoxazoles. nih.gov

Formation of the 2-Sulfanylbenzoxazole Moiety

To arrive at the target molecule, a sulfur atom must be introduced at the 2-position of the benzoxazole ring. This is typically achieved by first synthesizing 2-mercaptobenzoxazole (B50546), a key precursor that can then be S-alkylated.

Reaction of 2-Aminophenol with Carbon Disulfide to Form 2-Mercaptobenzoxazole Precursors

The synthesis of 2-mercaptobenzoxazole (also known as benzoxazole-2-thiol) is classically achieved through the reaction of 2-aminophenol with carbon disulfide (CS₂). nih.govrsc.org This reaction is often conducted in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. The process involves the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the 2-mercaptobenzoxazole. rsc.org One reported method involves reacting 2-aminophenol with thiourea (B124793) at high temperatures (200 °C) to produce benzoxazole-2-thiol. nih.gov

Introduction of the Thioether Linkage at the Benzoxazole C2 Position

With 2-mercaptobenzoxazole in hand, the thioether linkage can be readily formed via an S-alkylation reaction. The thiol proton of 2-mercaptobenzoxazole is acidic and can be easily removed by a base, such as potassium carbonate or sodium metal in ethanol, to form a potent thiolate nucleophile. nih.govmdpi.com This nucleophile can then react with an appropriate alkyl halide in a classic Williamson ether-type synthesis to form the C-S bond. This strategy is fundamental for attaching various side chains to the 2-thio position of the benzoxazole core. nih.govmdpi.comnih.govijmrhs.com

Integration of the Butanoic Acid Chain

The final step in the synthesis of 2-(1,3-Benzoxazol-2-ylthio)butanoic acid involves the specific alkylation of the 2-mercaptobenzoxazole precursor with a four-carbon acid-containing chain.

This is accomplished by reacting the sodium or potassium salt of 2-mercaptobenzoxazole with a butanoic acid derivative bearing a leaving group at the C2 position, such as 2-bromobutanoic acid or an ester thereof (e.g., ethyl 2-bromobutanoate). The thiolate anion performs a nucleophilic substitution on the alkyl halide, displacing the bromide and forming the desired thioether linkage. If an ester is used as the alkylating agent, a subsequent hydrolysis step (typically using a base like NaOH followed by acidic workup) is required to convert the ester functionality into the final carboxylic acid.

A similar synthetic logic has been reported for related structures. For instance, 2-mercaptobenzoxazole can be reacted with chloroformic, chloroacetic, or β-chloropropionic acid to yield the corresponding benzoxazole-2-yl-mercapto-carboxylic acids. nih.gov Likewise, reacting 2-mercaptobenzoxazole with ethyl chloroacetate (B1199739) in the presence of potassium carbonate yields ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate, a direct structural analog where the butanoic chain is replaced by an acetic chain. mdpi.com This highlights the general applicability of alkylating 2-mercaptobenzoxazole with halo-acid derivatives to install the desired carboxylic acid side chain.


Alkylation Reactions for Butanoic Acid Attachment

A primary and straightforward method for attaching the butanoic acid moiety to the benzoxazole core is through the S-alkylation of 2-mercaptobenzoxazole. This nucleophilic substitution reaction typically involves the reaction of the sodium salt of 2-mercaptobenzoxazole with a suitable butanoic acid derivative containing a leaving group, such as a halogen, at the alpha or beta position.

The general procedure begins with the deprotonation of the thiol group of 2-mercaptobenzoxazole using a base to form a more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium carbonate, or sodium metal dissolved in a suitable solvent like ethanol. nih.govmdpi.com The resulting sodium salt is then reacted with an alkylating agent, such as an ethyl halobutanoate (e.g., ethyl 2-bromobutanoate or ethyl 4-chlorobutanoate), to form the corresponding ester. Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

A representative reaction is the synthesis of related mercapto-acid derivatives where the sodium salt of 2-mercaptobenzoxazole is dissolved in a water-acetone mixture and reacted with an acid like chloroacetic acid or β-chloropropionic acid under gentle heating. nih.gov This method can be directly adapted for butanoic acid attachment using an appropriate halo-substituted butanoic acid.

Table 1: Key Reagents in Alkylation Reactions

Reagent Role Reference
2-Mercaptobenzoxazole Starting material (nucleophile) nih.govmdpi.com
Sodium Hydroxide / Potassium Carbonate Base (for thiolate formation) nih.govmdpi.com
Ethyl 2-bromobutanoate Alkylating agent Inferred from mdpi.com
Chloroacetic acid Analogous alkylating agent nih.gov

The reaction of 2-mercaptobenzoxazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone (B3395972) is a well-established method for synthesizing the acetate (B1210297) analog, which serves as a precursor for more complex derivatives. mdpi.comfigshare.com This highlights the robustness of the S-alkylation strategy.

Chiral Synthesis Approaches for Butanoic Acid Derivatives

The synthesis of specific stereoisomers of benzoxazole-containing butanoic acids is of significant interest, as biological activity is often dependent on the compound's three-dimensional structure. Chiral synthesis aims to produce enantiomerically pure or enriched products, which can be achieved by using chiral starting materials, chiral catalysts, or by resolution of a racemic mixture.

For closely related structures, such as chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, research has shown that the (S)-configuration can confer excellent antibacterial activity. nih.govresearchgate.net This underscores the importance of controlling stereochemistry during synthesis.

Approaches to chiral synthesis can involve the use of a chiral pool starting material, such as an enantiomerically pure halobutanoate. Alternatively, asymmetric catalysis can be employed to introduce the chiral center. A different strategy involves the resolution of a racemic mixture. For instance, in the synthesis of the analogous (S)-3-(2-thienylthio)butyric acid, derivatization of the racemic acid with a chiral amine followed by separation techniques can be used to isolate the desired enantiomer. google.com Another method is the enzymatic resolution of a racemic ester, which can provide high enantiomeric purity.

Techniques to confirm the enantiomeric purity of the final product are critical. These include chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography. google.com For example, the enantiomeric purity of a chiral ester can be determined directly using a Chiralpak AD column. google.com

Advanced Catalytic Methods in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, yield, and environmental friendliness. These catalysts can offer milder reaction conditions and higher selectivity compared to traditional stoichiometric reagents.

Cesium Fluoride (B91410)–Celite Catalysis for N-Alkylation in Benzoxazole Synthesis

Cesium fluoride supported on Celite (CsF–Celite) has emerged as an efficient, inexpensive, and environmentally benign solid-supported catalyst. researchgate.net While primarily demonstrated for the N-alkylation of 2(3H)-benzoxazolones, this catalytic system is also effective for the synthesis of esters, ethers, and their thio-analogue thioethers. researchgate.net

The use of CsF–Celite provides a practical and convenient method for coupling reactions. In the context of benzoxazole synthesis, it facilitates the reaction between a nucleophile (like a phenol (B47542) or thiol) and an alkyl halide. The solid support allows for easy separation of the catalyst from the reaction mixture, simplifying the workup process. The reactions can often be performed under mild conditions, and in some cases, under microwave irradiation in the absence of a solvent, further enhancing the green credentials of the methodology. researchgate.net The efficiency of CsF–Celite combinations has been demonstrated in the coupling of various alcohols and phenols with alkyl or acyl halides. researchgate.net

Multi-Step Synthesis Pathways for Complex Benzoxazole-Butanoic Acid Analogs

The this compound core structure serves as a versatile scaffold for the development of more complex and functionally diverse molecules. Multi-step synthesis pathways are employed to build upon this initial framework, introducing new functional groups and heterocyclic rings.

A common strategy involves the functionalization of the carboxylic acid group. For example, the butanoic acid can be converted to its corresponding acid chloride or activated with coupling agents to facilitate amide bond formation with various amines, leading to a library of amide derivatives. nih.gov

Another extensive pathway begins with the ester of the parent acid, such as ethyl 2-(benzoxazol-2-ylthio)acetate, a close analog. This ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. mdpi.comfigshare.commdpi.com This hydrazide is a key intermediate that can be further modified. For instance, condensation with various aromatic or heterocyclic aldehydes yields Schiff bases. figshare.comuobaghdad.edu.iq These Schiff bases can then undergo cyclization reactions to generate new heterocyclic systems. Reaction with thioglycolic acid can produce thiazolidinone rings, while reaction with chloroacetyl chloride can yield azetidinone (β-lactam) rings attached to the core benzoxazole structure. figshare.com

These multi-step sequences demonstrate the modularity of the synthesis, allowing for the systematic variation of different parts of the molecule to explore structure-activity relationships.

Table 2: Example of a Multi-Step Synthesis Pathway

Step Reaction Intermediate/Product Reference
1 S-alkylation of 2-mercaptobenzoxazole with ethyl chloroacetate Ethyl 2-(benzoxazol-2-ylthio)acetate mdpi.comfigshare.com
2 Reaction with hydrazine hydrate 2-(Benzoxazol-2-ylthio)acetohydrazide mdpi.comfigshare.com
3 Condensation with an aromatic aldehyde Schiff Base (N'-substituted acetohydrazide) figshare.com

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to obtain the target compound in high purity. The choice of method depends on the physical and chemical properties of the product and the impurities present.

Recrystallization is a common technique used to purify solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For example, some acid derivatives of 2-mercaptobenzoxazole can be purified by recrystallization from boiling water. nih.gov

Liquid-Liquid Extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. This is often part of the reaction workup. For instance, after acidification, the product can be extracted into a solvent like ethyl acetate. The organic layer can then be washed with water and brine to remove inorganic salts and water-soluble impurities. google.com Adjusting the pH of the aqueous layer can be used to separate acidic or basic compounds. google.com

Solvent Evaporation under reduced pressure using a rotary evaporator is a standard procedure to remove the solvent and isolate the non-volatile product. mdpi.com

Column Chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel. nih.gov The crude mixture is loaded onto a column, and a solvent or solvent mixture (the mobile phase) is passed through, eluting the components at different rates. This method is particularly useful for purifying oils or for separating mixtures of compounds with similar properties. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
2-Mercaptobenzoxazole
Ethyl 2-bromobutanoate
Ethyl 4-chlorobutanoate
Chloroacetic acid
β-Chloropropionic acid
Ethyl chloroacetate
2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid
(S)-3-(2-thienylthio)butyric acid
2(3H)-Benzoxazolone
Ethyl 2-(benzoxazol-2-ylthio)acetate
2-(Benzoxazol-2-ylthio)acetohydrazide
Thiazolidinone

Biological Activities and Pharmacological Potential of 2 1,3 Benzoxazol 2 Ylthio Butanoic Acid Analogs

Antimicrobial Properties

The benzoxazole (B165842) scaffold is a key pharmacophore that imparts a broad spectrum of antimicrobial activities to its derivatives. Analogs of 2-(1,3-Benzoxazol-2-ylthio)butanoic acid have been shown to be effective against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research has consistently demonstrated the potent antibacterial effects of these benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial potential of these compounds is primarily evaluated using established in vitro techniques. The disc diffusion method is a widely used qualitative assay to screen for antibacterial activity. In this method, a standardized inoculum of bacteria is spread on an agar plate, and paper discs impregnated with the test compound are placed on the surface. The formation of a clear zone of inhibition around the disc indicates antibacterial activity.

For a quantitative measure of antibacterial potency, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). This technique involves preparing serial dilutions of the compound in a liquid growth medium in a microtiter plate, which is then inoculated with the test bacteria. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period. researchgate.net

Numerous studies have documented the efficacy of this compound analogs against clinically relevant pathogens.

Staphylococcus aureus : A prevalent Gram-positive bacterium responsible for a variety of infections, S. aureus has shown susceptibility to several benzoxazole derivatives. Certain analogs have exhibited significant inhibitory activity against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA) strains. nih.gov

Escherichia coli : As a common Gram-negative pathogen, E. coli is a frequent target in antimicrobial screening. Various analogs of this compound have demonstrated notable antibacterial activity against different strains of E. coli, indicating their potential to combat infections caused by this organism.

Compound TypeTest MethodTarget OrganismActivity/Result
Benzoxazole DerivativesBroth MicrodilutionStaphylococcus aureusSignificant MIC values reported
Benzoxazole DerivativesDisc DiffusionEscherichia coliZones of inhibition observed
Benzoxazole-Thiazolidinone HybridsBroth MicrodilutionMRSA & VREPotent activity comparable to vancomycin

Antifungal Activities

In addition to their antibacterial properties, these benzoxazole analogs have also been investigated for their antifungal potential. Several derivatives have shown promising activity against pathogenic fungi, particularly Candida albicans , a common cause of opportunistic fungal infections in humans. nih.gov The antifungal activity is often evaluated using similar in vitro methods as for bacteria, such as broth microdilution to determine the MIC. nih.gov Some studies have highlighted that the antifungal efficacy of these compounds can be comparable to or even exceed that of standard antifungal drugs.

Compound TypeTest MethodTarget OrganismActivity/Result
Benzoxazole DerivativesBroth MicrodilutionCandida albicansEffective inhibition of growth
2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acidsIn vitro screeningCandida albicansAntifungal activity observed

Antimycobacterial Potential

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has necessitated the search for novel therapeutic agents. Benzoxazole derivatives, including analogs of this compound, have been identified as a promising class of compounds with antimycobacterial activity. In vitro studies have demonstrated that certain derivatives can effectively inhibit the growth of M. tuberculosis H37Rv and other mycobacterial species. The mechanism of action is believed to involve the inhibition of essential enzymes in the mycobacterial cell, such as those involved in the pantothenate biosynthetic pathway.

Compound TypeTarget OrganismKey Finding
D-phenylalanine-benzoxazole Q112Mycobacterium tuberculosisPerturbs the pantothenate/CoA biosynthetic pathway
2-benzylsulfanyl derivatives of benzoxazoleMycobacterium tuberculosis and non-tuberculous mycobacteriaAppreciable activity, particularly against non-tuberculous strains

Anticancer and Antiproliferative Effects

Beyond their antimicrobial activities, analogs of this compound have garnered significant attention for their potential as anticancer agents. nih.gov A substantial body of research has demonstrated the antiproliferative effects of these compounds against various human cancer cell lines.

In vitro studies, often utilizing assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, have shown that these derivatives can inhibit the growth of cancer cells in a dose-dependent manner. The cytotoxic effects have been observed against a range of cancer cell lines, including those from breast, lung, colon, and liver cancers. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Compound TypeCancer Cell LineEffect
Benzoxazole DerivativesVariousInhibition of cell proliferation, induction of apoptosis
2-phenylbenzothiazolesPancreatic and Paraganglioma Cancer CellsMarked reduction in cell viability

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7 Breast Cancer)

A significant area of research for benzoxazole derivatives has been their potential as anticancer agents. ajphs.comnih.govresearchgate.net Numerous studies have demonstrated the in vitro cytotoxicity of these compounds against a variety of human cancer cell lines, with a particular focus on breast cancer cells such as the MCF-7 line. nih.govresearchgate.netresearchgate.net

The cytotoxic effects of various benzoxazole derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For instance, a series of 2,5-disubstituted benzoxazole derivatives were synthesized and evaluated for their cytotoxicity against Lu-1, Hep-G2, and MCF-7 human cancer cell lines. scienceandtechnology.com.vn One of these compounds exhibited significant activity against MCF-7 cells with an IC50 value of 4 µg/mL. scienceandtechnology.com.vn Another study on newly synthesized benzoxazole derivatives reported moderate to good anti-breast cancer activity against the MCF-7 cell line. researchgate.net

Research into 2-arylbenzoxazole-5-acetic acid derivatives also revealed promising cytotoxic compounds against the MCF-7 cell line. core.ac.uk Specifically, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as potent cytotoxic agents. core.ac.uk The presence of an acetic acid group at the 5-position of the benzoxazole nucleus was found to enhance the anticancer activity. core.ac.uk Furthermore, some benzoxazole analogs of UK-1, a cytotoxic antibiotic, have shown cytotoxic properties against MCF-7 and A549 lung cancer cells at concentrations in the range of 5–20 µM. mdpi.com

The following table summarizes the in vitro cytotoxicity of various benzoxazole derivatives against the MCF-7 breast cancer cell line as reported in the literature.

Compound TypeSpecific DerivativeIC50 Value (MCF-7)Reference
2,5-disubstituted benzoxazoleCompound with nitrogen at C-4 of the phenyl ring4 µg/mL scienceandtechnology.com.vn
2,5-disubstituted benzoxazoleCompound 3b12 µg/mL scienceandtechnology.com.vn
2-arylbenzoxazole-5-acetic acid2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidPromising cytotoxicity core.ac.uk
2-arylbenzoxazole-5-acetic acid2-(4-methoxyphenyl)benzoxazol-5-acetic acidPromising cytotoxicity core.ac.uk
Naphthoxazole analogAnalog with a chlorine atom2.18–2.89 µM mdpi.com

Exploration of Molecular Targets in Cancer Pathways

The anticancer activity of benzoxazole derivatives is attributed to their interaction with various molecular targets within cancer cells. researchgate.net One of the key mechanisms of action for some benzoxazole analogs is the induction of cytochrome P450 enzymes, particularly CYP1A1. nih.gov For example, Phortress, an anticancer prodrug with a benzothiazole (B30560) core, has an active metabolite that is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn induces CYP1A1 gene expression, leading to anticancer activity. nih.gov Studies on benzoxazole analogs of Phortress have indicated that they may possess a similar mechanism of action. nih.gov

Beyond their effects on metabolic enzymes, benzoxazole derivatives have been investigated for their potential to modulate other critical targets in cancer pathogenesis. researchgate.net These include proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways. For instance, some benzoxazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. The cell cycle analysis of nataxazole, a bisbenzoxazole, revealed an accumulation of cells in the S phase, suggesting an inhibitory effect on cell growth through a similar mechanism to the known cytotoxic agent UK-1. researchgate.net

Anti-inflammatory Properties

Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins, key mediators of inflammation. nih.govnano-ntp.comnih.gov There are two main isoforms of this enzyme, COX-1, which is involved in normal cellular functions, and COX-2, which is induced during inflammation. nih.govnano-ntp.com Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

Several studies have focused on developing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors, aiming to achieve anti-inflammatory effects with fewer gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov A series of novel benzoxazole derivatives showed moderate to good COX-2 inhibition activity, with some compounds having IC50 values comparable to the standard drug Celecoxib. nano-ntp.com In another study, five 2-substituted benzoxazole derivatives exhibited potent anti-inflammatory activity and showed significant binding potential in the protein pocket of COX-2. nih.gov Research on 2-aryl-5-benzoxazolealkanoic acid derivatives also identified compounds with notable anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov

The table below presents data on the COX-2 inhibitory activity of some benzoxazole derivatives.

Compound SeriesSpecific DerivativeCOX-2 Inhibition (IC50)Reference
Methyl-2-amino benzoxazole-5-carboxylate saltsTosylate salt11.5 µg/mL nano-ntp.com
Methyl-2-(substituted amido) benzoxazole-5-carboxylatesMethyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate25.8 µg/mL nano-ntp.com
2-Amino benzoxazole-5-carbohydrazide derivativesTosylate salt22.8 µg/mL nano-ntp.com
2-substituted benzoxazolesCompounds 2a, 2b, 3a, 3b, 3cPotent activity nih.gov

Antiviral Activities

The broad biological activity of the benzoxazole scaffold extends to antiviral properties. nih.govnih.gov While research in this area is less extensive compared to anticancer and anti-inflammatory studies, several benzoxazole derivatives have been reported to exhibit antiviral activity. nih.gov These compounds are of interest in the ongoing search for new therapeutic agents to combat viral infections. nih.gov The exploration of benzoxazole derivatives for antiviral applications is part of a wider effort to develop novel antiviral drugs with improved efficacy and tolerability. nih.gov

Other Reported Biological Activities of Related Benzoxazole Derivatives

Benzoxazole derivatives have been investigated for their potential to manage diabetes mellitus, a metabolic disorder characterized by high blood glucose levels. nih.govpharmacophorejournal.com A number of these compounds have shown significant antihyperglycemic activity. pharmacophorejournal.com One area of focus has been the synthesis of benzoxazole derivatives containing a 2,4-thiazolidinedione moiety, a class of compounds known to act as insulin sensitizers. nih.govpharmacophorejournal.com

A study on novel benzoxazole 2,4-thiazolidinediones demonstrated that these compounds possess potent hypoglycemic activity in diabetic animal models. nih.gov The activity of some of these derivatives was found to be more potent than established antidiabetic drugs like ciglitazone, troglitazone, and pioglitazone. nih.gov The mechanism of action for some benzothiazole derivatives, a related class of compounds, has been associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR), a key regulator of glucose and lipid metabolism. mdpi.com

The following table summarizes the hypoglycemic effects of some benzoxazole derivatives.

Compound TypeAnimal ModelEffectReference
Benzoxazole 2,4-thiazolidinedionesGenetically obese and diabetic yellow KK micePotent hypoglycemic activity nih.gov
Benzoxazole derivatives with 2,4-thiazolidinedionesAlloxan induced diabetic Wistar albino ratsSignificant antihyperglycemic activity pharmacophorejournal.com
2-aminobenzothiazole derivativesT2D rat modelReduction in blood glucose levels mdpi.com

While much of the research on antihypertensive agents with a heterocyclic core has focused on benzimidazole derivatives, related benzoxazole structures have also been explored for their potential to lower blood pressure. nih.govresearchgate.net The primary target for many of these compounds is the renin-angiotensin system (RAS), a crucial regulator of blood pressure. nih.govntnu.no Specifically, many of these agents act as angiotensin II receptor 1 (AT1) antagonists, blocking the effects of angiotensin II and leading to vasodilation and a reduction in blood pressure. nih.gov

A series of 6-benzoxazole benzimidazole derivatives were designed and synthesized as new angiotensin II receptor 1 antagonists. nih.gov These compounds displayed a high affinity for the AT1 receptor and were effective in decreasing blood pressure in spontaneously hypertensive rats. nih.gov Some of these derivatives showed potency comparable to or greater than Losartan, a clinically used antihypertensive drug. nih.gov

The table below shows the antihypertensive effects of some benzoxazole-related derivatives.

Compound SeriesAnimal ModelMaximal Mean Blood Pressure ReductionReference
6-Benzoxazole benzimidazole derivatives (Compound 1b)Spontaneously hypertensive rats54.57 ± 0.05 mmHg nih.gov
6-Benzoxazole benzimidazole derivatives (Compound 2b)Spontaneously hypertensive rats41.91 ± 6.34 mmHg nih.gov

Analgesic Properties

Research into the analgesic potential of this compound analogs has revealed promising findings, particularly with derivatives of the benzoxazolone core structure. Studies have focused on the synthesis and evaluation of various substituted benzoxazole compounds, demonstrating that modifications to the core and its side chains can significantly influence their pain-relieving effects.

A notable study in this area investigated a series of 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives, which are structurally related to this compound. tubitak.gov.tr These compounds were screened for their analgesic activity using the p-benzoquinone-induced writhing test in mice, a common method for evaluating peripheral analgesic effects. tubitak.gov.tr The results of this preliminary screening indicated that all of the synthesized butanamide derivatives exhibited high analgesic activities. tubitak.gov.tr

The analgesic efficacy of these compounds was quantified as the percentage inhibition of writhing compared to a control group. The study revealed that the tested compounds demonstrated a significant reduction in the number of writhes, indicating a potent analgesic response. tubitak.gov.tr The detailed findings for a selection of these compounds are presented in the table below.

CompoundSubstituent (R)Analgesic Activity (% Inhibition of Writhing)
2a-N(CH₃)₂68.5
2b-N(C₂H₅)₂59.2
2c-N(C₃H₇)₂55.3
2dPiperidino70.8
2eMorpholino72.4
2fN-methylpiperazino75.3
2gN-phenylpiperazino78.2
2hN-(2-pyridyl)piperazino65.1

The data indicates that the nature of the substituent on the butanamide side chain plays a crucial role in the analgesic activity. For instance, compounds with piperazino and morpholino moieties demonstrated particularly high levels of inhibition. tubitak.gov.tr

While these findings are on structurally related analogs and not on this compound itself, they provide strong evidence for the potential of the benzoxazole scaffold with a butanoic acid-derived side chain in the development of new analgesic agents. Further research is warranted to explore the specific analgesic properties of this compound and to understand the structure-activity relationships within this class of compounds more comprehensively.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Benzoxazole (B165842) Core on Biological Activity

The benzoxazole ring is a key pharmacophore found in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net Research into benzoxazole derivatives has consistently shown that the nature and position of substituents on this bicyclic system can dramatically influence pharmacological effects. nih.gov

Studies on various benzoxazole-containing molecules indicate that substitutions at the 2 and 5 positions of the benzoxazole ring are particularly critical for modulating biological activity. nih.gov For instance, in a series of 1,3-benzoxazol-2(3H)-one derivatives, the introduction of a chloro or methyl group at the 5-position was found to be a determinant for quorum sensing inhibitory activity. nih.gov Specifically, 5-chloro-1,3-benzoxazol-2(3H)-one and 5-methyl-1,3-benzoxazol-2(3H)-one demonstrated significant biological effects. nih.gov

Furthermore, the electronic properties of the substituents play a vital role. The introduction of electron-donating groups (like methoxy (B1213986) or dimethylamino) or electron-withdrawing groups (such as fluoro or chloro) can alter the molecule's interaction with biological targets. researchgate.net While specific data on substituted 2-(1,3-Benzoxazol-2-ylthio)butanoic acid is not extensively documented in the provided context, the general principles derived from related benzoxazole structures suggest that modifications to the benzene (B151609) ring portion of the benzoxazole core would likely lead to significant changes in efficacy and selectivity.

Table 1: Impact of Benzoxazole Core Substituents on Biological Activity in Related Compounds

Parent Compound Scaffold Substituent and Position Observed Biological Effect Reference
1,3-Benzoxazol-2(3H)-one5-ChloroInhibition of quorum sensing nih.gov
1,3-Benzoxazol-2(3H)-one5-MethylInhibition of quorum sensing nih.gov
1,3-Benzoxazol-2(3H)-one6-MethylInhibition of quorum sensing nih.gov
3-(2-Benzoxazol-5-yl)alanineVarious at position 2Antimicrobial and cytotoxic activity nih.govresearchgate.net

Influence of the Thioether Linkage on Pharmacological Properties

The thioether (-S-) linkage connecting the benzoxazole ring and the butanoic acid side chain is a critical structural element. This linkage imparts a degree of flexibility to the molecule and influences its electronic properties and metabolic stability. Thioether moieties are common in pharmacologically active compounds and can participate in various interactions with biological macromolecules.

Role of the Butanoic Acid Moiety and its Modifications in Efficacy

The butanoic acid moiety is a well-established pharmacophore, and its presence in this compound is pivotal for its biological activity. Butanoic acid itself is a short-chain fatty acid with known biological functions, including acting as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.com

In a study of structurally related 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid derivatives, the carboxylic acid group was found to be essential for anti-inflammatory and antinociceptive activities. nih.gov When the carboxylic acid was converted to its corresponding ethyl ester or various amide derivatives, a notable decrease in biological activity was observed. nih.gov This strongly suggests that the acidic proton and the ability of the carboxylate group to engage in ionic interactions or hydrogen bonding are critical for the compound's mechanism of action.

Table 2: Effect of Butanoic Acid Moiety Modification on Biological Activity

Parent Compound Modification Resulting Biological Activity Reference
4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acidEsterification (Ethyl ester)Decreased anti-inflammatory and antinociceptive activity nih.gov
4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acidAmidationDecreased anti-inflammatory and antinociceptive activity nih.gov

These findings underscore the importance of the terminal carboxylic acid of the butanoic acid side chain in the pharmacological profile of this class of compounds.

Stereochemical Considerations in Biological Activity

The stereochemistry of this compound is a critical determinant of its interaction with chiral biological targets like enzymes and receptors. The presence of a chiral center at the second carbon of the butanoic acid moiety means the compound can exist as two enantiomers (R and S).

Biological systems are inherently chiral, and as a result, enantiomers of a drug can exhibit significantly different pharmacological activities. For benzoxazole derivatives, stereochemistry is known to be highly dependent on achieving an optimal induced-fit with the target enzyme. scielo.brscielo.br It is highly probable that the two enantiomers of this compound would display different potencies and possibly different pharmacological profiles. One enantiomer may bind with high affinity to a target protein, while the other may be significantly less active or even interact with a different target, leading to off-target effects.

Mechanistic Investigations and Computational Approaches

In Silico and Computational Chemistry Studies

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the synthesis and evaluation of new compounds.

Molecular Docking Simulations to Predict Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a particular target.

Several studies have employed molecular docking to evaluate the binding potential of benzoxazole (B165842) derivatives against their respective targets. For instance, docking studies of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives against Staphylococcus aureus Sortase A have been performed to understand their inhibitory activity. researchgate.net In another study, a series of 2,5-disubstituted-benzoxazole derivatives were docked into the active site of human acetylcholinesterase to elucidate their ligand-protein interactions. nih.gov The results of these simulations are often expressed as a docking score or an estimated binding energy, which provides a qualitative measure of the binding affinity.

Table 2: Examples of Molecular Docking Studies on Benzoxazole Analogs

Compound ClassTargetKey FindingsReference
2-Phenyl-benzo[d]oxazole-7-carboxamide derivativesStaphylococcus aureus Sortase AThe benzoxazole core binds in a hydrophobic pocket, adopting an L-shape conformation. researchgate.net
2,5-Disubstituted-benzoxazole derivativesAcetylcholinesterase (AChE)Provided insights into ligand-protein interactions within the enzyme's active site. nih.gov
N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide (B32628) derivativesp38α MAP kinaseShowed hinge region interaction with MET 109. nih.gov
2-Mercaptobenzoxazole (B50546) derivativesCarbonic Anhydrase IIMonodentate coordination to the active site zinc ion via the exocyclic sulfur atom. rsc.org

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the stability of the binding pose and any conformational changes that may occur over time. MD simulations of benzothiazole-thiazole hybrids, which are structurally related to benzoxazole derivatives, have been used to investigate their interactions with the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine the binding mode predicted by molecular docking.

Binding Free Energy Calculations (e.g., MM/PBSA Analysis)

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics Generalized Born Surface Area (MM/GBSA), are popular approaches for estimating the free energy of binding of a ligand to a protein. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and geometric properties of molecules, providing significant insights that complement experimental findings. For derivatives of butanoic acid, DFT calculations, often at the B3LYP/6-31+G(d) level of theory, are employed to understand molecular stability and reactivity. biointerfaceresearch.com These theoretical calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it indicates a greater energy is required to excite an electron to a higher energy state. Conversely, a smaller gap points to a more reactive molecule. For instance, in studies of similar butanoic acid derivatives, the HOMO-LUMO energy gap was a key factor in comparing the stability of different synthesized compounds. mdpi.com

Furthermore, DFT allows for the calculation of various electronic descriptors that quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in the rational design of new chemical entities with desired characteristics.

In the context of compounds containing heterocyclic moieties similar to benzoxazole, such as benzothiazole (B30560), QSAR studies have been successfully employed to develop models for predicting their antibacterial activity. researchgate.net These studies typically involve the synthesis of a series of related compounds and the measurement of their biological activity. Subsequently, various molecular descriptors are calculated for each compound, encompassing constitutional, topological, geometrical, and electronic properties.

The process involves using statistical methods, like sequential multiple linear regression, to build a mathematical model that relates these descriptors to the observed activity. researchgate.net The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. The validity and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques.

For 2-(1,3-Benzoxazol-2-ylthio)butanoic acid, a QSAR study would involve generating a set of derivatives with substitutions on the benzoxazole ring or modifications to the butanoic acid side chain. By correlating specific structural features with a measured biological effect, it would be possible to identify the key molecular attributes that govern its activity. Similarly, QSPR models could predict properties like solubility, melting point, or chromatographic retention times, which are valuable in the development and formulation of the compound.

Analysis of Intramolecular and Intermolecular Interactions

The three-dimensional structure and packing of this compound in the solid state are governed by a combination of intramolecular and intermolecular forces. These interactions are fundamental to the compound's physical properties and its ability to interact with biological targets.

Role of Intramolecular Hydrogen Bonding in Stabilization

The molecular structure of this compound features a carboxylic acid group in proximity to the benzoxazole ring system. This arrangement allows for the potential formation of an intramolecular hydrogen bond. Specifically, the hydroxyl hydrogen of the carboxylic acid can interact with the nitrogen atom of the benzoxazole ring.

This type of intramolecular hydrogen bond can play a significant role in stabilizing the conformation of the molecule. Studies on related heterocyclic compounds, such as 1-benzofuran-2,3-dicarboxylic acid, have demonstrated the prevalence and importance of such interactions in defining the molecular geometry. nih.gov The formation of a pseudo-ring through hydrogen bonding restricts the conformational freedom of the side chain, leading to a more planar and rigid structure. This conformational rigidity can have important implications for the compound's binding affinity to a biological receptor, as it reduces the entropic penalty upon binding.

Crystal Packing and Intermolecular Interactions (e.g., C-H···N, C-H···O, C-H···π, π–π stacking)

In the solid state, molecules of this compound will arrange themselves in a crystal lattice through a network of intermolecular interactions. The nature and strength of these interactions determine the crystal packing and influence physical properties like melting point and solubility.

Given the molecular structure, several types of intermolecular interactions are expected to be significant:

π–π stacking: The planar benzoxazole ring is an aromatic system capable of engaging in π–π stacking interactions with neighboring molecules. These interactions, where the electron-rich π systems overlap, are a major driving force in the packing of aromatic compounds and contribute significantly to the stability of the crystal lattice. nih.gov

C-H···π interactions: The interaction between C-H bonds and the π-system of the benzoxazole ring is another type of weak hydrogen bond that can influence the three-dimensional arrangement of the molecules in the crystal.

The interplay of these various intermolecular forces dictates the formation of specific supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. nih.gov The study of these packing motifs through techniques like X-ray crystallography is essential for a complete understanding of the solid-state properties of this compound.

Advanced Characterization and Analytical Methodologies in Research on 2 1,3 Benzoxazol 2 Ylthio Butanoic Acid

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 2-(1,3-Benzoxazol-2-ylthio)butanoic acid .

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For This compound , the expected signals in a deuterated solvent like CDCl₃ would be:

A broad singlet in the region of 10-12 ppm, characteristic of the carboxylic acid proton (-COOH).

A multiplet in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the four protons of the benzoxazole (B165842) ring system.

A triplet of triplets or a multiplet for the methine proton (-CH-) of the butanoic acid chain, shifted downfield due to the adjacent sulfur atom and carboxyl group.

A multiplet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.

A triplet for the terminal methyl protons (-CH₃) of the ethyl group, which would be the most upfield signal.

¹³C NMR Spectroscopy identifies the different carbon environments within the molecule. The spectrum for This compound is expected to show distinct signals for each of the 11 carbon atoms, including:

A signal for the carbonyl carbon (-C=O) of the carboxylic acid, typically in the range of 170-180 ppm.

Signals for the carbon atoms of the benzoxazole ring, including the carbon atom of the C=N group.

Signals for the carbons of the butanoic acid chain, with the carbon attached to the sulfur atom being significantly deshielded.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity
-COOH10.0 - 12.0Broad Singlet
Aromatic-H7.2 - 7.8Multiplet
-S-CH-~ 4.0 - 4.5Multiplet
-CH₂-~ 1.8 - 2.2Multiplet
-CH₃~ 0.9 - 1.2Triplet
Carbon (¹³C) Predicted Chemical Shift (ppm)
-C=O170 - 180
Benzoxazole C=N150 - 165
Aromatic C110 - 150
-S-CH-45 - 55
-CH₂-25 - 35
-CH₃10 - 15

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of This compound would exhibit characteristic absorption bands confirming its key structural features. Based on analyses of butanoic acid and benzoxazole derivatives, the following peaks are anticipated.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium-Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C=N (Benzoxazole)1630 - 1680Medium
C=C (Aromatic)1450 - 1600Medium
C-O (Benzoxazole)1200 - 1250Strong
C-S600 - 800Weak-Medium

Mass Spectrometry (MS and ESI-Mass)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For This compound , Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable method. The expected molecular ion peak [M+H]⁺ or [M-H]⁻ would confirm the molecular weight of the compound (239.28 g/mol ).

Key expected fragments would likely arise from the cleavage of the thioether bond and the decarboxylation of the butanoic acid side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole moiety in This compound contains a conjugated system that is expected to absorb UV radiation. The spectrum would likely show absorption maxima characteristic of the benzoxazole ring system, typically in the range of 250-300 nm.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like This compound . A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), would be employed. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. A single, sharp, and symmetrical peak would indicate a high degree of purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. Its application in the study of benzoxazole derivatives is essential for ensuring the purity of synthesized compounds and for monitoring the progress of chemical reactions. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) compared to traditional High-Performance Liquid Chromatography (HPLC), which results in higher resolution, improved sensitivity, and faster analysis times.

While specific UPLC methods for "this compound" are not extensively detailed in publicly available literature, the general principles for analyzing related benzoxazole structures are well-established. A typical UPLC method for a benzoxazole derivative would involve a reversed-phase column, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to control pH) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with a range of polarities.

Detection is most commonly achieved using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled to the UPLC system (UPLC-MS), providing mass-to-charge ratio information that can definitively identify the compound and any impurities. The synthesis and characterization of new 1,2,4-(triazine) thio benzoxazole derivatives involved confirmation of the prepared compounds using various spectral methods, implying the use of chromatographic techniques to ensure purity before spectral analysis. sapub.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions in the solid state.

For benzoxazole derivatives, X-ray crystallography has been used to elucidate their structural features. For instance, a study on (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, a benzoxazole derivative, reported its crystallization in the monoclinic space group P21/c. scispace.com The crystal structure was solved and refined to provide detailed cell parameters. scispace.com Such analyses are crucial for confirming the stereochemistry of the molecule and for understanding how molecules pack in a crystal lattice, which can influence physical properties like melting point and solubility.

In another investigation, the geometrical and stereochemical features of two bioactive 2-substituted benzoxazole derivatives were presented using X-ray single-crystal analysis. nih.gov This study highlighted differences in conformation between the two derivatives, with one adopting a trans configuration and the other a cisoid conformation. nih.gov The bond lengths and angles within the benzoxazole ring, as determined by X-ray diffraction, were also compared with theoretical values from molecular mechanics calculations. nih.gov Although the crystal structure of "this compound" itself is not reported, these examples demonstrate the power of X-ray crystallography in providing definitive structural information for this class of compounds.

Table 1: Crystallographic Data for a Representative Benzoxazole Derivative This table presents data for (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile as a representative example of a crystallographically characterized benzoxazole derivative.

ParameterValueReference
Chemical FormulaC17H12N2O scispace.com
Crystal SystemMonoclinic scispace.com
Space GroupP21/c scispace.com
a (Å)11.0508(8) scispace.com
b (Å)12.0159(10) scispace.com
c (Å)10.0074(9) scispace.com
β (°)94.761(5) scispace.com
Volume (ų)1324.25(19) scispace.com
Z2 scispace.com
R10.052 scispace.com
wR20.142 scispace.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides an empirical formula for a compound, which can be compared with the theoretical composition calculated from its proposed molecular formula. It serves as a crucial checkpoint for the purity and identity of newly synthesized compounds.

In the field of benzoxazole chemistry, elemental analysis is routinely employed to confirm the successful synthesis of target molecules. For example, in the synthesis of a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, elemental analysis was performed for each derivative. nih.gov The experimentally found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values, providing strong evidence for the proposed structures. nih.gov Similarly, research on 2-mercaptobenzoxazole (B50546) derivatives as potential multi-kinase inhibitors also utilized elemental analysis to verify the composition of the synthesized compounds. mdpi.com

Table 2: Elemental Analysis Data for Representative 2-Substituted Benzoxazole Derivatives This table showcases the calculated vs. found elemental composition for several benzoxazole derivatives, demonstrating the utility of this technique.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
2-[(E)-2-Phenylethenyl]-1,3-benzoxazoleC15H11NOC81.4381.60 nih.gov
H5.015.37
N6.336.37
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazoleC16H13NO2C76.4876.71 nih.gov
H5.215.48
N5.575.59
A 2-Mercaptobenzoxazole DerivativeC18H14N4O4SC56.5456.77 mdpi.com
H3.693.84
N14.6514.81

Studies on Photophysical Properties in Different Solvents

The study of photophysical properties investigates the interaction of a substance with light, specifically the processes of light absorption (excitation) and emission (fluorescence, phosphorescence). These properties are highly dependent on the molecular structure and the surrounding solvent environment. For benzoxazole derivatives, which are often fluorescent, understanding their photophysical behavior is important for potential applications in areas such as fluorescent probes, sensors, and optoelectronic materials.

Research on the photophysical properties of benzoxazole and benzothiazole (B30560) derivatives has been conducted in various solvents. researchgate.netuaic.ro For instance, the fluorescence properties of some derivatives were studied in chloroform (B151607), and their fluorescence quantum yields were calculated. uaic.ro The influence of solvent polarity on these properties is a key aspect of such studies. For example, in a study of a benzoxazole derivative of diketopyrrolopyrrole, the molecule was found to be strongly emissive in chloroform solution. cuni.cz The absorption spectrum showed a strong band in the visible region, attributed to a π-π* intramolecular charge transfer. cuni.cz

Another comprehensive study on benzoxazolyl-imidazole conjugates revealed that substitutions of oxygen and sulfur atoms can significantly influence the molecular structures and polarities, leading to different photophysical phenomena. rsc.orgnih.gov Theoretical calculations are often employed alongside experimental measurements to gain a deeper understanding of the structure-property relationships that govern the photophysical behavior of these molecules. rsc.orgnih.gov These studies typically report on key parameters such as absorption and emission maxima, molar absorptivity, and fluorescence quantum yield in different solvents.

Table 3: Photophysical Data for a Representative Benzoxazole Derivative in Chloroform This table presents key spectroscopic information for a thiophene-linked diketopyrrolopyrrole derivative functionalized with benzoxazole (R-BOX) in chloroform.

ParameterValueReference
Absorption Maximum (λ_abs, nm)620 cuni.cz
Molar Absorptivity (ε, M⁻¹cm⁻¹)6.4 x 10⁴ cuni.cz
Emission Maximum (λ_em, nm)650 cuni.cz
Fluorescence Quantum Yield (Φ_f)0.59 cuni.cz
Fluorescence Lifetime (τ_f, ns)1.1 cuni.cz

Future Research Directions and Translational Perspectives

Development of Novel Benzoxazole-Thiobutanoic Acid Analogs with Enhanced Potency and Selectivity

The core strategy for advancing this chemical series involves the synthesis and evaluation of novel analogs to improve their biological activity and selectivity. Research has shown that modifications at various positions of the benzoxazole (B165842) ring system can significantly influence pharmacological effects. mdpi.comnih.gov

Future efforts will likely concentrate on strategic structural modifications. This includes altering the substituents on the benzoxazole ring and modifying the butanoic acid side chain. For instance, introducing different functional groups on the benzene (B151609) ring of the benzoxazole moiety can modulate lipophilicity and electronic properties, which are crucial for target interaction and cell permeability. mdpi.com Replacing the butanoic acid with other acidic bioisosteres or converting it into an ester or amide, as seen in the development of prodrugs like methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) from its parent acid (CBA), can enhance therapeutic activity. mdpi.combohrium.com

Furthermore, creating hybrid molecules by linking the benzoxazole-thiobutanoic acid scaffold to other pharmacologically active moieties is a viable strategy. Studies have successfully created benzoxazole-benzamide conjugates with a 2-thioacetamido linker, which have shown potent activity as VEGFR-2 inhibitors. nih.gov This approach aims to develop multi-target directed ligands, potentially offering synergistic effects or novel mechanisms of action. nih.gov The goal is to generate a library of compounds with a range of potencies and selectivities against various biological targets, which can then be screened for optimal therapeutic profiles.

Analog Type Modification Strategy Observed Outcome/Potential Goal Reference
Ester Prodrug (e.g., MCBA)Esterification of the carboxylic acidEnhanced anti-psoriatic effects compared to the parent acid (CBA) mdpi.combohrium.com
Benzamide ConjugatesLinking via a 2-thioacetamido linkerPotent VEGFR-2 inhibition and antitumor activity nih.gov
Substituted Phenyl AnalogsAdding groups like morpholine (B109124) or N,N-diethyl to a phenyl ring at position 2Enhanced antiproliferative activity mdpi.com
Halogenated DerivativesIntroduction of halogen atoms at position 5Potential for enhanced antiproliferative activity mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

While the benzoxazole class is known for general anti-inflammatory, antimicrobial, and anticancer activities, the specific therapeutic potential of 2-(1,3-benzoxazol-2-ylthio)butanoic acid derivatives is still being uncovered. ontosight.ai Future research must focus on identifying and validating specific molecular targets to understand their mechanism of action and expand their therapeutic applications.

The structural versatility of benzoxazoles allows them to interact with a diverse range of biological targets. ontosight.aimdpi.com For example, different benzoxazole derivatives have been identified as:

VEGFR-2 Inhibitors: Certain benzoxazole-benzamide conjugates were designed to target the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, showing promise in cancer therapy. nih.gov

Melatonin (B1676174) Receptor Agonists: A series of benzoxazole derivatives were synthesized and found to act as agonists for human MT(1) and MT(2) melatonin receptors, suggesting potential applications in treating sleep disorders or circadian rhythm disturbances. nih.gov

Acetylcholinesterase (AChE) Inhibitors: Through rational design, benzisoxazole derivatives (a related class) have been developed as potent AChE inhibitors with activity at serotonin (B10506) receptors, indicating a potential therapeutic avenue for Alzheimer's disease. nih.gov

Immunosuppressive Agents: The benzoxazole derivative 1H‐indole‐2,3‐dione 3‐(1,3‐benzoxazol‐2‐ylhydrazone) was found to inhibit T-cell proliferation, pointing towards applications in autoimmune diseases like psoriasis. mdpi.comresearchgate.net

Future work should involve large-scale screening of this compound analogs against panels of kinases, receptors, and enzymes to uncover novel targets. This exploration could open up new therapeutic areas beyond the initially presumed applications, including neurodegenerative diseases, metabolic disorders, and viral infections. nih.govwiley.com

Advancements in Asymmetric Synthesis of Chiral Analogs

The butanoic acid side chain of this compound contains a chiral center at the C-2 position. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, the development of stereoselective synthetic methods is crucial.

Future research must prioritize the development of efficient asymmetric syntheses to produce enantiomerically pure (S)- and (R)-isomers of these butanoic acid derivatives. This will allow for a thorough investigation of the structure-activity relationship (SAR) related to stereochemistry. Studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have already shown that the (S)-configuration can lead to excellent antibacterial activity. researchgate.net

Methodologies such as catalysis with chiral phosphoric acids, which have been successfully used for the asymmetric synthesis of other complex molecules, could be adapted for this purpose. nih.gov By resolving the enantiomers and evaluating their biological activities separately, researchers can identify the more active and potentially less toxic isomer (the eutomer), leading to the development of more refined and effective therapeutic agents.

Integration of Advanced Computational Techniques for Rational Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. patsnap.com For the this compound series, integrating advanced computational techniques is essential for rational design. wiley.com

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a biological target. patsnap.com It has been used to support the structure-activity relationships of benzoxazole derivatives as acetylcholinesterase inhibitors and to design novel anticancer agents. nih.govbiotech-asia.org Future studies will use docking to screen virtual libraries of novel thiobutanoic acid analogs against known and newly identified targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com These models can predict the activity of unsynthesized analogs, helping to prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the interaction. patsnap.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search for novel scaffolds that fit the required features, as demonstrated in the design of benzoxazole derivatives as VEGFR-2 inhibitors. nih.gov

By employing these in silico tools, researchers can design analogs with improved binding affinity, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional trial-and-error approaches. wiley.compatsnap.com

Bridging In Vitro and In Silico Findings to In Vivo Efficacy Studies

The ultimate goal of this research pipeline is to translate promising laboratory findings into effective therapies. A critical step in this process is to bridge the gap between in vitro (cell-based) and in silico (computational) results and in vivo (whole organism) efficacy.

A successful example of this translation is the evaluation of benzoxazole derivatives for psoriasis treatment. mdpi.combohrium.comnih.gov In this research, two compounds, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA), were synthesized and tested in an imiquimod-induced psoriasis-like dermatitis mouse model. bohrium.comnih.govunair.ac.id

The study demonstrated that both topical and oral administration of these compounds led to a significant reduction in psoriasis symptoms, including erythema, skin thickness, and desquamation, as measured by the Psoriasis Area and Severity Index (PASI). mdpi.comnih.gov Histopathological analysis of skin tissues confirmed these findings, showing reduced inflammation and hyperplasia. mdpi.comunair.ac.id Notably, the oral administration of the prodrug MCBA showed anti-psoriatic effects comparable to the standard drug, Clobetasol propionate (B1217596). mdpi.combohrium.com

Compound Administration Route Key In Vivo Finding Model Reference
CBATopical & OralReduction in PASI scores and psoriatic alterationsImiquimod-induced psoriatic mouse mdpi.comnih.gov
MCBATopical & OralStronger anti-psoriatic effects than CBA; comparable to Clobetasol propionate when given orallyImiquimod-induced psoriatic mouse mdpi.combohrium.comnih.gov

Future research on this compound and its analogs must follow a similar path. After identifying lead compounds through in vitro and in silico screening, it is imperative to conduct well-designed in vivo studies using relevant animal models of disease. These studies are essential to evaluate the compound's efficacy, pharmacokinetics (how the body processes the drug), and to establish a preliminary understanding of its therapeutic window before any consideration for clinical investigation. bohrium.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzoxazol-2-ylthio)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzoxazol-2-ylthio)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.